N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-11-4-2-5-12(18)15(11)19-16(23)21-7-8-22-14(9-21)10-3-1-6-13(10)20-22/h2,4-5H,1,3,6-9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFUVFSSOPITMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer.
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities. Among the synthesized derivatives of the compound, one (referred to as compound C03) showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM.
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are associated with the proliferation, differentiation, and survival of cells.
Pharmacokinetics
The compound C03 demonstrated good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9. This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, as demonstrated in the Km-12 cell line. This suggests that the compound could potentially be used in the treatment of cancers where TRKs are overexpressed or continuously activated.
Biological Activity
N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 318.32 g/mol
- CAS Number : 2034604-53-8
The compound features a unique cyclopenta[3,4]pyrazolo structure that contributes to its biological activity.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that typically include condensation reactions between various pyrazole derivatives and carboxamides. The structural modifications at the 2-position of the pyrazolo ring and the introduction of fluorine atoms are critical for enhancing its biological activities.
Table 1: Overview of Synthetic Pathways
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 5-Aminopyrazole + Carboxylic Acid | 77% | Key step in forming pyrazolo structure |
| 2 | Cyclization | 88% | Formation of the cyclopenta framework |
| 3 | Fluorination | Variable | Enhances biological activity |
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC values ranging from 45 to 97 nM.
- HCT-116 (Colon Cancer) : IC values between 6 to 99 nM.
- HepG-2 (Liver Cancer) : Moderate activity with IC values from 48 to 90 nM.
These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms that warrant further investigation into its action pathways .
Anti-inflammatory Properties
The compound has also shown promise as a selective COX-2 inhibitor. In vitro studies indicate that it can significantly reduce inflammation markers in various models. The anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis mediated by COX enzymes .
Case Studies
-
Study on Anticancer Properties :
- In a comparative study involving several pyrazolo derivatives, N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine was found to be among the most effective in inhibiting cell proliferation in MCF-7 cells compared to standard treatments.
-
Inflammation Model :
- A model using lipopolysaccharide (LPS)-induced inflammation in mice showed that administration of the compound led to a significant decrease in inflammatory cytokines such as IL-6 and TNF-alpha.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on core heterocycles, substituent effects, and physicochemical properties. Data are synthesized from peer-reviewed studies and patent literature.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Diversity: The cyclopenta-pyrazolo-pyrazine core in the target compound provides a fused bicyclic system with three nitrogen atoms, distinct from the monocyclic pyrrolo[1,2-a]pyrazine in or the imidazo[1,2-a]pyridine in . These structural differences influence electronic properties and binding pocket compatibility. The pyrido-pyrazino-oxazine in incorporates an oxygen atom and a spirocyclic system, enhancing conformational rigidity compared to the target compound’s planar fused rings.
Substituent Effects: Fluorinated aryl groups (e.g., 2,6-difluorophenyl in the target vs. 2,4-difluorophenylmethyl in ) are common, likely improving metabolic stability and membrane permeability. Electron-withdrawing groups (e.g., nitro, cyano in ) reduce basicity, which may affect solubility and interaction with charged residues in enzymes.
Physicochemical Properties: The imidazo[1,2-a]pyridine derivative ( ) exhibits a high melting point (243–245°C), reflecting strong intermolecular forces due to nitro and ester groups. The absence of such polar groups in the target compound suggests lower melting points and greater lipophilicity. Synthetic Accessibility: highlights multi-step synthesis involving Mitsunobu reactions and reverse-phase chromatography, comparable to the likely complexity of the target compound’s preparation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
